![molecular formula C14H12FN3S2 B2540603 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-53-6](/img/structure/B2540603.png)
4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
The compound 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The presence of fluorine atoms in such compounds is known to influence their biological activity, making them of interest in pharmaceutical research for their potential antitumor, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of fluorinated benzothiazole derivatives can be complex, involving multiple steps such as amination, cyclization, and alkylation. For instance, mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization of precursor thiobenzanilides . In another study, fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives were prepared starting from 2-amino benzothiazole through amination, cyclization, alkylation, and click chemistry .
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like single-crystal X-ray diffraction. This method has been used to elucidate the crystal structure of a related compound, revealing details such as the space group, cell dimensions, and the presence of intermolecular hydrogen bonds that stabilize the three-dimensional network structure .
Chemical Reactions Analysis
Fluorinated benzothiazoles can undergo various chemical reactions, including the formation of intermolecular hydrogen bonds and π-π interactions, which contribute to their three-dimensional network structures. These interactions can be crucial for the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzothiazoles, such as solubility, can be significantly improved compared to their non-fluorinated counterparts. For example, certain derivatives have shown solubilities exceeding 50 mg/ml in water or PBS buffer systems at room temperature . The introduction of fluorine atoms can also affect the cytotoxicity and specificity of these compounds against various cell lines, with some showing potent cytotoxicity in sensitive human breast cell lines but being inactive against other cell types .
Relevant Case Studies
In terms of antitumor activity, one study found that 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole exhibited potent broad-spectrum activity in the NCI cell panel and did not produce exportable metabolites in the presence of sensitive MCF-7 cells . Another study reported good antitumor activity of a synthesized compound against the Hela cell line . Additionally, fluorine-substituted benzothiazole derivatives have shown potential anti-inflammatory effects by inhibiting LPS-induced NO secretion . The antimicrobial and anticancer activities of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have also been investigated, identifying promising compounds .
Scientific Research Applications
Anticancer Activity
A study on isoxazole derivatives of related benzothiazoles showed significant anti-cancer activity against various cancer cell lines, highlighting the potential of similar compounds in cancer treatment. These compounds were found to induce G2/M cell cycle arrest and apoptosis in cancer cells, primarily through the activation of p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014). This suggests that derivatives like 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine could be explored for their antitumor properties.
Anthelmintic and Antibacterial Activities
Another study focused on the synthesis of fluoro-substituted benzothiazoles for biological and pharmacological screening, revealing their antibacterial activity. This underscores the potential of fluorinated benzothiazoles in developing new antimicrobial agents, which could be extended to compounds with similar structural frameworks (Javali et al., 2010).
Security Ink Development
Fluorinated benzothiazoles have also been studied for their application in security inks. A novel V-shaped molecule derived from a benzothiazole structure exhibited morphology-dependent fluorochromism, showing potential for use as a security ink. This suggests that fluorinated benzothiazole derivatives could find applications in anti-counterfeiting measures (Lu et al., 2016).
Synthesis and Drug Development
Fluorinated benzothiazoles are highlighted in the synthesis of amino acid prodrugs, showcasing their role in improving drug properties such as solubility and therapeutic efficacy. This area of research indicates the value of fluorinated benzothiazoles in the development of new pharmacologically active agents, potentially including derivatives like this compound (Bradshaw et al., 2002).
Material Science Applications
Research on benzothiazole derivatives also extends into material science, where their optical and electronic properties are exploited for developing new materials for electronic and photonic applications. This includes the synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives with promising antimicrobial and anticancer activity, suggesting a wide range of applications in both medicine and technology (Kumbhare et al., 2014).
Mechanism of Action
Future Directions
Thiazoles, including “4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine”, have shown notable pharmacological actions, making them a significant potential class of compounds in the chemical world . Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the thiazole scaffold .
properties
IUPAC Name |
4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h3-4,7H,1-2,5-6H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGBYOYPZBOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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